molecular formula C6H3BrClN3 B566855 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1246349-99-4

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B566855
CAS No.: 1246349-99-4
M. Wt: 232.465
InChI Key: CTZAGTLJGOBGEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 3-bromo-4-chloropyridine with hydrazine derivatives under specific conditions. One common method includes the use of anhydrous potassium carbonate in dry DMF (dimethylformamide) as a solvent . The reaction is carried out at room temperature with continuous stirring to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrazolo[3,4-c]pyridine
  • 1H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[4,3-b]pyridine

Uniqueness

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-4-chloro-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-4-3(10-11-5)1-2-9-6(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZAGTLJGOBGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C(NN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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